Cas no 2763939-28-0 ((9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate)

(9H-Fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative, designed for applications in peptide synthesis and organic chemistry. The Fmoc group provides selective protection for amines, enabling controlled deprotection under mild basic conditions. The 3-ethoxybenzyl and 2-hydroxyethyl substituents enhance solubility in polar organic solvents, facilitating handling in solution-phase reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability under acidic conditions and orthogonal deprotection compatibility are advantageous. The hydroxyl group offers additional functionalization potential, making it a versatile intermediate for constructing complex molecular architectures. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic workflows.
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate structure
2763939-28-0 structure
商品名:(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
CAS番号:2763939-28-0
MF:C26H27NO4
メガワット:417.49688744545
CID:6024849
PubChem ID:165989968

(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2763939-28-0
    • (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
    • EN300-37386991
    • インチ: 1S/C26H27NO4/c1-2-30-20-9-7-8-19(16-20)17-27(14-15-28)26(29)31-18-25-23-12-5-3-10-21(23)22-11-4-6-13-24(22)25/h3-13,16,25,28H,2,14-15,17-18H2,1H3
    • InChIKey: QODPBMCZMOBZCC-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CCO)CC1C=CC=C(C=1)OCC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 417.19400834g/mol
  • どういたいしつりょう: 417.19400834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 548
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 59Ų

(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37386991-10.0g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
10.0g
$5221.0 2025-03-18
Enamine
EN300-37386991-5.0g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
5.0g
$3520.0 2025-03-18
Enamine
EN300-37386991-0.25g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
0.25g
$1117.0 2025-03-18
Enamine
EN300-37386991-0.05g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
0.05g
$1020.0 2025-03-18
Enamine
EN300-37386991-0.1g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
0.1g
$1068.0 2025-03-18
Enamine
EN300-37386991-0.5g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
0.5g
$1165.0 2025-03-18
Enamine
EN300-37386991-1.0g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
1.0g
$1214.0 2025-03-18
Enamine
EN300-37386991-2.5g
(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate
2763939-28-0 95.0%
2.5g
$2379.0 2025-03-18

(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate 関連文献

(9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate (CAS No. 2763939-28-0)

The compound (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate, identified by its CAS No. 2763939-28-0, is a specialized carbamate derivative with significant applications in organic synthesis and pharmaceutical research. This molecule features a fluorenylmethyl (Fmoc) protecting group, a 3-ethoxyphenyl moiety, and a hydroxyethyl functional group, making it a versatile intermediate for peptide synthesis and drug development. Its unique structure has garnered attention in the fields of medicinal chemistry and bioconjugation, particularly for its role in protecting group strategies and targeted drug delivery systems.

In recent years, the demand for Fmoc-protected compounds like (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate has surged due to their utility in solid-phase peptide synthesis (SPPS). Researchers are increasingly exploring its potential in biodegradable polymers and smart materials, aligning with the growing interest in sustainable chemistry and green synthesis. The compound’s ethoxy and hydroxyethyl groups also make it a candidate for solubility enhancement in drug formulations, addressing common challenges in oral bioavailability.

From a synthetic perspective, CAS No. 2763939-28-0 is often discussed in the context of carbamate coupling reactions and N-alkylation techniques. Its stability under mild conditions and compatibility with automated synthesizers have made it a staple in high-throughput screening workflows. Additionally, the compound’s fluorescence properties (derived from the fluorenyl core) are leveraged in bioimaging and probe design, catering to advancements in diagnostic tools and theragnostic applications.

The pharmaceutical industry has shown keen interest in (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate for its potential in prodrug development. Its ability to undergo enzymatic cleavage and release active agents aligns with trends in precision medicine and controlled-release formulations. Moreover, its modular design allows for customization, meeting the needs of personalized therapeutics—a hot topic in oncology and neurology research.

In the realm of material science, this compound is explored for its role in surface functionalization and nanoparticle coating. Its hydrophilic-lipophilic balance (HLB) makes it suitable for emulsion stabilization, relevant to cosmetic formulations and nanomedicine. As the scientific community prioritizes multifunctional materials, CAS No. 2763939-28-0 stands out as a building block for hybrid nanostructures.

To address common queries from researchers: "How to synthesize (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate?" typically involves Fmoc-Cl acylation of the corresponding amine. Another frequent question—"What are the storage conditions for CAS 2763939-28-0?"—highlights the need for anhydrous environments and low-temperature preservation to prevent degradation. These practical insights underscore the compound’s sensitivity and the importance of handling protocols.

In summary, (9H-fluoren-9-yl)methyl N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)carbamate (CAS No. 2763939-28-0) is a multifaceted compound bridging chemical biology, pharmacology, and material engineering. Its adaptability to emerging technologies like AI-driven drug discovery and 3D-printed biomaterials ensures its relevance in future innovations. For researchers seeking high-purity reagents or custom synthesis, this carbamate derivative remains a cornerstone of modern scientific exploration.

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